molecular formula C28H28F3N3O B11561359 [4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11561359
M. Wt: 479.5 g/mol
InChI Key: MITOFCPPIKPOCV-UHFFFAOYSA-N
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Description

2-[(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with piperazine, followed by coupling with a tetrahydroisoquinoline derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a tetrahydroisoquinoline structure. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C28H28F3N3O

Molecular Weight

479.5 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H28F3N3O/c29-28(30,31)25-6-3-7-26(18-25)33-14-16-34(17-15-33)27(35)23-10-8-21(9-11-23)19-32-13-12-22-4-1-2-5-24(22)20-32/h1-11,18H,12-17,19-20H2

InChI Key

MITOFCPPIKPOCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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